molecular formula C15H21FN2 B5649218 1-(2-fluorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine

1-(2-fluorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine

Cat. No. B5649218
M. Wt: 248.34 g/mol
InChI Key: SYPSJOXDTHZLDU-QLKAYGNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "1-(2-fluorophenyl)-4-(2-methyl-2-buten-1-yl)piperazine" often involves condensation reactions, nucleophilic substitution reactions, and the introduction of specific functional groups to achieve the desired molecular framework. For example, the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, utilized a condensation reaction between carbamimide and 3-fluorobenzoic acid, highlighting the versatility of piperazine derivatives in chemical synthesis (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using X-ray diffraction studies, which provide detailed information on crystal systems, space groups, and molecular geometry. For instance, the crystal structure of a sterically congested piperazine derivative was determined, showcasing the molecule's pharmacologically useful core and highlighting the structural diversity of piperazine compounds (Gumireddy et al., 2021).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, demonstrating a range of reactivities depending on their substitution patterns. They are involved in hydrogen bonding, π-π stacking interactions, and other intermolecular interactions, which are crucial for understanding their chemical properties and biological activities. The ability to engage in weak C-H···O interactions and aromatic π–π stacking interactions, for example, contributes to the compound's three-dimensional architecture and potential for biological interactions (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(E)-2-methylbut-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2/c1-3-13(2)12-17-8-10-18(11-9-17)15-7-5-4-6-14(15)16/h3-7H,8-12H2,1-2H3/b13-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPSJOXDTHZLDU-QLKAYGNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-4-[(E)-2-methylbut-2-enyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.